molecular formula C6H11NO3 B12931998 (4S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one

(4S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one

Cat. No.: B12931998
M. Wt: 145.16 g/mol
InChI Key: APUOJWLANCHVDM-VKZKZBKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one is a heterocyclic organic compound with a unique structure that includes an amino group and an ethoxy group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing an amino group and an ethoxy group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: (4S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(4S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

  • 2(3H)-Furanone,4-amino-5-ethoxydihydro-,(4S,5R)-(9ci)
  • 2(3H)-Furanone,4-amino-5-ethoxydihydro-,(4S,5S)-(9ci)

Comparison: Compared to similar compounds, (4S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one may exhibit unique properties due to its specific stereochemistry and functional groups

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(4S)-4-amino-5-ethoxyoxolan-2-one

InChI

InChI=1S/C6H11NO3/c1-2-9-6-4(7)3-5(8)10-6/h4,6H,2-3,7H2,1H3/t4-,6?/m0/s1

InChI Key

APUOJWLANCHVDM-VKZKZBKNSA-N

Isomeric SMILES

CCOC1[C@H](CC(=O)O1)N

Canonical SMILES

CCOC1C(CC(=O)O1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.